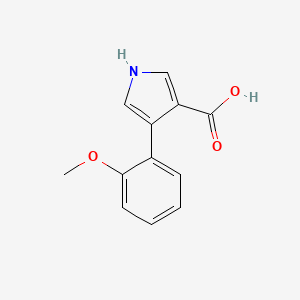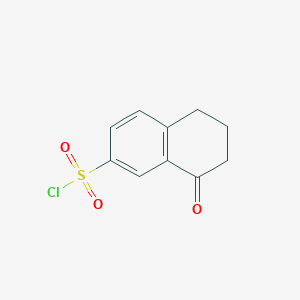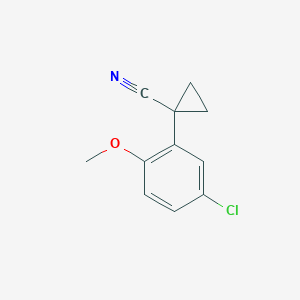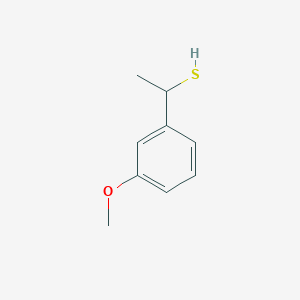
4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid
Übersicht
Beschreibung
4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO3. It is a pyrrole derivative and is also known as MPPC. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of anticoagulants, such as apixaban. X-ray powder diffraction data are reported for related compounds, demonstrating its significance in pharmaceutical synthesis (Wang et al., 2017).
Anion Binding Properties
- Derivatives of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid have been studied for their anion binding properties. The structure and configuration of these derivatives, particularly their anion binding affinities, have been examined using techniques like X-ray diffraction and NMR titration (Anzenbacher et al., 1999).
Pharmaceutical Research
- Compounds structurally related to 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid have been synthesized and assessed for potential antiinflammatory and analgesic activities. These studies contribute to understanding the medicinal potential of pyrrole derivatives (Muchowski et al., 1985).
Catalysis and Synthesis of Derivatives
- The compound has been used in the catalytic synthesis of pyrrole derivatives. For instance, Fe(II)-catalyzed isomerization of 4-vinylisoxazoles into pyrroles has been reported, demonstrating its role in facilitating chemical transformations (Galenko et al., 2017).
Antimicrobial Activities
- Novel derivatives of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. These studies indicate its potential utility in developing new antimicrobial agents (Hublikar et al., 2019).
Molecular Structure Studies
- The molecular structure and properties of various derivatives have been extensively studied, providing insights into their potential applications in material science and pharmaceuticals (Silva et al., 2006).
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15/h2-7,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCCFRDLSOOJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CNC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[(3-nitrophenyl)amino]carbonyl}alanine](/img/structure/B1417265.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1417268.png)
![6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417269.png)
![6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417272.png)




![3-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1417278.png)


